molecular formula C10H6N4O B3355127 Pyridazino(4,5-b)quinoxalin-1(2H)-one CAS No. 61857-87-2

Pyridazino(4,5-b)quinoxalin-1(2H)-one

カタログ番号: B3355127
CAS番号: 61857-87-2
分子量: 198.18 g/mol
InChIキー: OHZWTYRHGCSMCS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pyridazino(4,5-b)quinoxalin-1(2H)-one is an organic compound with the molecular formula C 10 H 6 N 4 O and a molecular weight of 198.18 g/mol . This fused heteroaromatic scaffold is a subject of interest in medicinal chemistry due to its potential as a core structure for developing biologically active molecules. Recent research highlights its significant value in antiviral discovery, particularly against respiratory pathogens . A 2023 study identified pyridazino[4,5-b]quinoxalin-1(2H)-one derivatives as potent inhibitors of the SARS-CoV-2 main protease (3CL pro ), a key enzyme responsible for viral replication . Molecular docking and dynamics simulations demonstrated that these derivatives, especially those with nitrophenyl substituents, bind favorably to the protease's active site, suggesting a strong inhibitory effect . Furthermore, in-silico pharmacokinetic predictions indicate that these compounds do not deviate from Lipinski's Rule of Five, pointing to their good potential oral bioavailability . The quinoxaline core is recognized as a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including antibacterial, anticancer, and antiviral effects . This product is intended for research purposes such as hit-to-lead optimization, enzymatic assay development, and investigating new antiviral mechanisms. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers can inquire for specific purity grades and bulk pricing.

特性

IUPAC Name

3H-pyridazino[4,5-b]quinoxalin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N4O/c15-10-9-8(5-11-14-10)12-6-3-1-2-4-7(6)13-9/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHZWTYRHGCSMCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=NNC(=O)C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50210834
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61857-87-2
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061857872
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridazino(4,5-b)quinoxalin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50210834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Pyridazino(4,5-b)quinoxalin-1(2H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of a quinoxaline derivative with a hydrazine derivative, followed by cyclization to form the pyridazine ring. The reaction conditions often require the use of solvents such as ethanol or dimethylformamide and catalysts like acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods: Industrial production of Pyridazino(4,5-b)quinoxalin-1(2H)-one may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Pyridazino(4,5-b)quinoxalin-1(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives and nucleophiles like amines or thiols under basic or acidic conditions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of Pyridazino(4,5-b)quinoxalin-1(2H)-one, which can exhibit different biological activities.

科学的研究の応用

Medicinal Chemistry

Anti-Cancer Properties
Pyridazino(4,5-b)quinoxalin-1(2H)-one has shown promise as a potential anti-cancer agent. Research indicates that it can inhibit specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Molecular docking studies suggest that this compound can effectively bind to the active sites of these enzymes, disrupting their normal function.

Antiviral Activity
Recent studies have highlighted the compound's effectiveness against viral pathogens, particularly SARS-CoV-2. Derivatives of pyridazino(4,5-b)quinoxalin-1(2H)-one have been synthesized and evaluated for their ability to inhibit the main protease of the virus. Molecular dynamics simulations and docking studies indicate that certain derivatives exhibit favorable binding affinities, suggesting their potential as antiviral agents .

Anti-inflammatory and Antimicrobial Properties
The compound is also being explored for its anti-inflammatory and antimicrobial effects. Preclinical studies have demonstrated its ability to modulate inflammatory pathways and inhibit microbial growth, positioning it as a candidate for treating various infectious diseases.

Biological Research

Biochemical Probes
Pyridazino(4,5-b)quinoxalin-1(2H)-one serves as a biochemical probe in research aimed at understanding biological macromolecule interactions. Its unique structure allows for versatile modifications that can enhance its binding properties to target proteins and enzymes involved in critical biological processes.

Targeting Proteins in Disease Mechanisms
The compound's mechanism of action involves targeting specific proteins associated with diseases such as cancer and viral infections. For example, it has been shown to interact with protein tyrosine phosphatase 1B (PTP1B), which is implicated in metabolic disorders and cancer progression . This interaction highlights its potential utility in developing therapies for diseases where PTP1B plays a crucial role.

Material Science

Synthesis of New Materials
In addition to its biological applications, pyridazino(4,5-b)quinoxalin-1(2H)-one is utilized in developing new materials. Its chemical structure enables it to act as a precursor for synthesizing dyes and pigments, expanding its utility beyond medicinal chemistry into industrial applications.

Case Study 1: Antiviral Efficacy Against COVID-19

A study focused on synthesizing pyridazino(4,5-b)quinoxalin-1(2H)-one derivatives revealed their potential as inhibitors of SARS-CoV-2 main protease. The derivatives were evaluated using Lipinski's rule of five for bioavailability and demonstrated promising results in molecular docking analyses, indicating effective binding to the protease active site .

Case Study 2: Anti-Cancer Activity

Preclinical trials assessing the anti-cancer efficacy of pyridazino(4,5-b)quinoxalin-1(2H)-one derivatives showed significant inhibition of tumor growth in various cancer cell lines. The results indicated that these compounds could induce apoptosis through specific enzymatic pathways involved in cell cycle regulation.

作用機序

The mechanism of action of Pyridazino(4,5-b)quinoxalin-1(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. Molecular docking studies have shown that Pyridazino(4,5-b)quinoxalin-1(2H)-one can bind to the active sites of these enzymes, disrupting their normal function and thereby exerting its therapeutic effects.

類似化合物との比較

Comparison with Similar Compounds

Pyridazino[4,5-b]indole Derivatives

Core Structure : Fused pyridazine-indole system.
Applications :

  • Anticancer Activity: Pyridazino[4,5-b]indol-4-ones exhibit cytotoxicity against cancer cell lines (e.g., Huh-7, Caco2) via DNA binding and kinase inhibition (DYRK1A, IC₅₀ = 0.89 µM for compound 10) .
  • Antimicrobial Properties : Derivatives with alkylsulfonyl groups show activity against E. coli and S. aureus .
  • Neuroprotection: SSR180575, a carboline analog, targets TSPO receptors with nanomolar affinity .

Structural Distinction: The indole moiety enhances planar aromaticity, facilitating π-π stacking in DNA interactions, unlike the quinoxaline core .

Pyridazino[4,5-b]quinoline Derivatives

Core Structure: Pyridazine fused with quinoline. Applications:

Key Difference: The quinoline ring introduces a basic nitrogen, altering electronic properties and receptor selectivity compared to quinoxaline derivatives .

Thiadiazine- and Thiadiazole-Hybridized Quinoxalines

Core Structure: Quinoxaline fused with thiadiazine/thiadiazole. Applications:

  • Antiviral Activity : Phenyl- and nitrophenyl-substituted derivatives inhibit SARS-CoV-2 3CLpro. MD simulations reveal nitrophenyl variants form more stable protein-ligand complexes (−7.6 kcal mol⁻¹ vs. phenyl’s −7.2 kcal mol⁻¹) .

Structural Advantage : Thiadiazine’s sulfur atom enhances hydrophobic interactions with protease active sites .

Data Tables

Table 1: Comparative Analysis of Key Compounds

Compound Class Core Structure Key Substituents Biological Target Binding Affinity/IC₅₀ Key Findings
Pyridazinoquinoxaline (35-b) Quinoxaline-pyridazine 4-Nitrophenyl SARS-CoV-2 3CLpro −7.6 kcal mol⁻¹ Superior stability in MD simulations
Pyridazinoindole (SSR180575) Indole-pyridazine Carboline TSPO receptors Kᵢ = 0.8 nM Neuroprotective agent
Pyridazinoquinoline (5) Quinoline-pyridazine Phenoxyalkylaminoacyl Glycine receptors Not reported Glycine antagonism
DYRK1A Inhibitor (Compound 10) Indole-pyridazine 1-Aryl substituents DYRK1A kinase IC₅₀ = 0.89 µM Antiproliferative in Huh-7 cells

Research Findings and Pharmacological Insights

  • Substituent Impact: Nitrophenyl groups in pyridazinoquinoxalines enhance protease inhibition via stronger hydrogen bonding and hydrophobic interactions . In contrast, aryl groups in pyridazinoindoles improve kinase selectivity .
  • Synthetic Routes: Pyridazinoquinoxalines are synthesized via thiocarbohydrazide condensation, while indole derivatives require hydrazine-mediated cyclization .
  • Pharmacokinetics: Quinoxaline derivatives comply with Lipinski’s rules, whereas larger indole-based compounds (e.g., ZFD-10) may face bioavailability challenges .

Q & A

Q. What are the established synthetic routes for Pyridazino(4,5-b)quinoxalin-1(2H)-one, and how are intermediates characterized?

The compound is synthesized via condensation reactions involving quinoxaline precursors. For example, 2-(ethoxycarbonyl)-3-formylquinoxaline 1,4-dioxide reacts with thiocarbohydrazide under reflux to form derivatives with thiadiazine/thiadiazole fragments . Structural validation typically employs NMR, IR, and X-ray crystallography. Early studies used 6,7-dimethylquinoxaline-2,3-dicarboxylic acid derivatives as intermediates, with regioselectivity confirmed via spectroscopic methods .

Q. How is the structural isomerism of Pyridazino(4,5-b)quinoxaline derivatives resolved experimentally?

Structural ambiguity between pyridazinoquinoxalines and benzopteridine isomers is addressed using X-ray diffraction and comparative UV/Vis spectroscopy. For instance, Konyukhov et al. (1972) differentiated isomers by analyzing electronic transitions and bond-length patterns in crystallized derivatives . NMR coupling constants further distinguish ring-fusion patterns .

Q. What in vitro assays are used for preliminary biological screening of this compound class?

Initial screening focuses on enzyme inhibition (e.g., SARS-CoV-2 3CLpro protease ) or cytotoxicity assays (e.g., MTT tests against cancer cell lines like MCF-7 ). Lipinski’s Rule of Five is applied to predict bioavailability, with molecular weight <500 Da and logP <5 as key criteria .

Advanced Research Questions

Q. How do molecular docking and dynamics simulations elucidate interactions between Pyridazino(4,5-b)quinoxalin-1(2H)-one and viral proteases?

Computational studies reveal binding affinities and stability. For SARS-CoV-2 3CLpro, phenyl- and nitrophenyl-substituted derivatives exhibit low binding energies (-8.2 to -9.4 kcal/mol) via hydrogen bonding with catalytic dyad His41/Cys145. MD simulations (100 ns) confirm stable complexes with RMSD <2 Å . Similar approaches identify PI3K/AKT inhibition in anticancer studies .

Q. What structural modifications enhance anticancer activity in Pyridazino(4,5-b)quinoxaline derivatives?

Alkylsulfonyl or nitro groups at C5/C7 positions improve cytotoxicity. For example, 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl derivatives show IC50 values of 1.2–3.8 µM against leukemia cells. X-ray crystallography confirms planar tricyclic cores intercalate DNA, while alkyl chains enhance membrane permeability .

Q. How are Smiles rearrangements exploited in synthesizing fused heterocycles from this scaffold?

Reacting 4,5-dichloropyridazin-3-ones with 2-(1H-indol-2-yl)phenol induces Smiles rearrangement, forming pyridazino[4,5-b][1,4]benzoxazepin-4(3H)-ones. Regioselectivity is controlled by electron-withdrawing groups on the pyridazinone ring, favoring nucleophilic attack at C4 .

Q. What contradictions exist in reported synthetic yields, and how are they mitigated?

Early methods (1970s) achieved <55% yields due to side reactions during cyclocondensation. Optimized protocols using NaH in DMF at 80°C improve yields to 84% by minimizing decomposition . Microwave-assisted synthesis further reduces reaction times from hours to minutes .

Methodological Guidance

Q. Which computational tools are recommended for predicting pharmacokinetic properties?

Use SwissADME or Schrödinger’s QikProp for logP, solubility, and BBB penetration. For binding studies, AutoDock Vina or Glide (Schrödinger Suite) are validated for docking accuracy. DFT calculations (B3LYP/6-31G*) optimize geometries prior to MD simulations in GROMACS .

Q. How are Hirshfeld surfaces used to analyze supramolecular interactions in crystallized derivatives?

Crystal structures (e.g., CCDC entries) are analyzed using CrystalExplorer. Hirshfeld surfaces quantify intermolecular contacts (e.g., H···O/N interactions >60%), guiding co-crystal design for solubility enhancement .

Q. What strategies improve aqueous solubility of hydrophobic derivatives?

Amorphous solid dispersions with PVP/VA 64 or HPMCAS increase solubility 10–20-fold. For example, spray-dried dispersions of 7-chloro-N,N,5-trimethyl-4-oxo-3-phenyl derivatives achieve 85% dissolution in 60 min (vs. 12% for crystalline form) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridazino(4,5-b)quinoxalin-1(2H)-one
Reactant of Route 2
Pyridazino(4,5-b)quinoxalin-1(2H)-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。